![molecular formula C8H10N2O2 B1588177 N'-Hydroxy-4-methoxybenzenecarboximidamide CAS No. 5373-87-5](/img/structure/B1588177.png)
N'-Hydroxy-4-methoxybenzenecarboximidamide
Overview
Description
Scientific Research Applications
Drug Development
N’-Hydroxy-4-methoxybenzimidamide has potential applications in drug development, particularly in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles . These heterocycles are integral to many pharmaceuticals and are considered as ester and amide bioisosteres, used in the design of dipeptidomimetics . The compound’s role in the efficient one-pot synthesis of these structures could be crucial for developing new medications.
Catalysis
In the field of catalysis, derivatives of N’-Hydroxy-4-methoxybenzimidamide have been used as structurally modifiable platforms for N-oxyl radicals . These radicals are instrumental in direct C–H functionalization reactions, which are a significant part of modern organic synthesis and can lead to the development of new catalytic processes .
Material Science
The compound’s derivatives are utilized in material science for the synthesis of various molecules of medicinal and material chemistry importance . Its involvement in the creation of 1,2,4-oxadiazoles, which are prominent structural motifs, indicates its potential for contributing to advanced material design.
Biochemistry
In biochemistry, N’-Hydroxy-4-methoxybenzimidamide is used in the mild hydration of nitriles catalyzed by copper(II) acetate . This process is essential for converting nitriles into amides, which are fundamental building blocks in the synthesis of a wide range of biochemical compounds.
Environmental Science
The compound’s derivatives may find applications in environmental science, particularly in the development of sensors or materials designed to interact with environmental factors . Its structural properties could be beneficial in creating compounds that respond to or absorb pollutants.
Analytical Chemistry
N’-Hydroxy-4-methoxybenzimidamide is relevant in analytical chemistry, where it is used in the synthesis of compounds for NMR, HPLC, LC-MS, and UPLC analyses . These techniques are crucial for the qualitative and quantitative analysis of chemical substances.
Pharmaceuticals
In the pharmaceutical industry, derivatives of N’-Hydroxy-4-methoxybenzimidamide are explored for their anti-virulence and anti-cancer properties . The compound’s ability to form stable heterocycles makes it a valuable asset in the design of new therapeutic agents.
Safety and Hazards
“N’-Hydroxy-4-methoxybenzenecarboximidamide” is classified as Acute Tox. 4 (H302), Acute Tox. 4 (H312), Acute Tox. 4 (H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s also harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
N'-hydroxy-4-methoxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVALRFKCJCIVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzamidoxime | |
CAS RN |
5373-87-5, 1079393-88-6 | |
Record name | 4-Methoxybenzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5373-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-4-methoxy-benzamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-hydroxy-4-methoxybenzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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